REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:18]=[CH:17][C:16]2[S:15][C:14]3[C:9](=[CH:10][CH:11]=[C:12]([NH:19]C(=O)C)[CH:13]=3)[S:8][C:7]=2[CH:6]=1)(=O)C.Cl>C(O)C>[NH2:19][C:12]1[CH:11]=[CH:10][C:9]2[S:8][C:7]3[C:16](=[CH:17][CH:18]=[C:5]([NH2:4])[CH:6]=3)[S:15][C:14]=2[CH:13]=1
|
Name
|
|
Quantity
|
5.75 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=2SC3=CC=C(C=C3SC2C=C1)NC(C)=O
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Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
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TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
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6 h
|
Type
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FILTRATION
|
Details
|
a precipitate was collected by filtration
|
Type
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ADDITION
|
Details
|
The precipitate was added to a mixture of 13.5 ml of concentrated hydrochloric acid and 355 ml of water
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Type
|
CUSTOM
|
Details
|
the insoluble matters were separated by filtration
|
Type
|
ADDITION
|
Details
|
The filtered mother liquor was poured into an aqueous solution of sodium hydroxide
|
Type
|
FILTRATION
|
Details
|
the precipitate or 2,7-diaminothianthrene was collected by filtration
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC=2SC3=CC=C(C=C3SC2C=C1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |